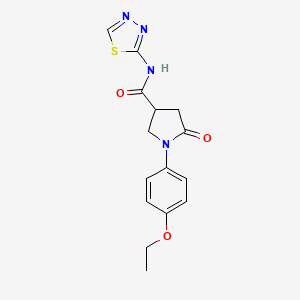![molecular formula C11H11ClN4O B5345570 N-[2-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B5345570.png)
N-[2-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-5-carboxamide is a chemical compound that belongs to the class of triazole antifungal agents. It is commonly known as Fluconazole and is used to treat a variety of fungal infections in humans and animals. Fluconazole is a widely researched drug, and its synthesis method, mechanism of action, biochemical and physiological effects, and future directions have been extensively studied.
Mécanisme D'action
Fluconazole works by inhibiting the synthesis of ergosterol, which is an essential component of the fungal cell membrane. This leads to the disruption of the fungal cell membrane, ultimately resulting in the death of the fungal cell.
Biochemical and Physiological Effects:
Fluconazole is generally well-tolerated by patients, with few side effects. It is primarily metabolized by the liver and excreted in the urine. In rare cases, fluconazole has been associated with liver toxicity and allergic reactions.
Avantages Et Limitations Des Expériences En Laboratoire
Fluconazole is a widely used antifungal agent in laboratory experiments due to its broad-spectrum activity and low toxicity. However, its use is limited by the development of resistance in some fungal species.
Orientations Futures
Future research on Fluconazole could focus on developing more effective antifungal agents that are less prone to resistance. Additionally, the use of Fluconazole in combination with other antifungal agents could be explored to enhance its efficacy against resistant fungal infections. Finally, the potential use of Fluconazole in the treatment of other diseases, such as cancer, could be investigated.
In conclusion, N-[2-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-5-carboxamide or Fluconazole is a widely researched antifungal agent that has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. It is a highly effective antifungal agent that has revolutionized the treatment of fungal infections in humans and animals.
Méthodes De Synthèse
Fluconazole is synthesized by reacting 2,4-dichlorobenzyl chloride with potassium carbonate in dimethylformamide to form 2,4-dichlorobenzyl dimethylcarbamate. This intermediate is then reacted with 1,2,4-triazole-5-thiol in the presence of sodium hydride to form Fluconazole.
Applications De Recherche Scientifique
Fluconazole has been extensively studied for its antifungal properties and has been found to be effective against a wide range of fungal infections. It is commonly used to treat candidiasis, cryptococcal meningitis, and other fungal infections in immunocompromised patients. Fluconazole has also been studied for its potential use in the treatment of fungal infections in animals.
Propriétés
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O/c12-9-3-1-8(2-4-9)5-6-13-11(17)10-14-7-15-16-10/h1-4,7H,5-6H2,(H,13,17)(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGHTVVZVCJRDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=NC=NN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,8-dimethyl-3-(3-oxa-9-azaspiro[5.5]undec-9-ylmethyl)quinolin-2(1H)-one](/img/structure/B5345492.png)

![4-fluoro-2-methyl-N-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5345507.png)

![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-phenylacetamide](/img/structure/B5345523.png)
![1-(2-fluorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B5345525.png)
![1-(4-chlorophenyl)-4-[4-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5345532.png)
![4-({(2R,5S)-5-[(6-ethyl-2-methylpyrimidin-4-yl)methyl]tetrahydrofuran-2-yl}methyl)thiomorpholine](/img/structure/B5345539.png)
![7-[3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanoyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5345553.png)
![(3R*,3aR*,7aR*)-3-phenyl-1-(pyridin-3-ylcarbonyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5345557.png)
![7-(3-chlorophenyl)-4-[(1-propyl-1H-imidazol-2-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5345558.png)
![4-[8-methoxy-3-(3-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-3-penten-2-one](/img/structure/B5345561.png)
![3-cyclopentyl-N-dibenzo[b,d]furan-3-ylpropanamide](/img/structure/B5345575.png)
